Endothelin 3

Description

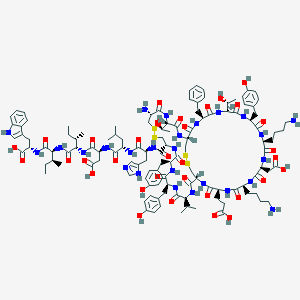

Structure

2D Structure

Properties

CAS No. |

125692-40-2 |

|---|---|

Molecular Formula |

C121H168N26O33S4 |

Molecular Weight |

2643.1 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis(1-hydroxyethyl)-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C121H168N26O33S4/c1-11-62(7)97(117(175)139-89(121(179)180)49-70-53-126-77-25-17-16-24-75(70)77)145-118(176)98(63(8)12-2)144-112(170)88(52-95(157)158)136-105(163)81(44-60(3)4)131-109(167)86(50-71-54-125-59-127-71)134-113(171)90-56-182-181-55-76(124)101(159)146-99(64(9)148)120(178)142-91-57-183-184-58-92(115(173)143-96(61(5)6)116(174)137-84(48-69-32-38-74(152)39-33-69)107(165)132-82(108(166)141-90)46-67-28-34-72(150)35-29-67)140-104(162)80(40-41-93(153)154)130-102(160)78(26-18-20-42-122)129-110(168)87(51-94(155)156)135-103(161)79(27-19-21-43-123)128-106(164)83(47-68-30-36-73(151)37-31-68)138-119(177)100(65(10)149)147-111(169)85(133-114(91)172)45-66-22-14-13-15-23-66/h13-17,22-25,28-39,53-54,59-65,76,78-92,96-100,126,148-152H,11-12,18-21,26-27,40-52,55-58,122-124H2,1-10H3,(H,125,127)(H,128,164)(H,129,168)(H,130,160)(H,131,167)(H,132,165)(H,133,172)(H,134,171)(H,135,161)(H,136,163)(H,137,174)(H,138,177)(H,139,175)(H,140,162)(H,141,166)(H,142,178)(H,143,173)(H,144,170)(H,145,176)(H,146,159)(H,147,169)(H,153,154)(H,155,156)(H,157,158)(H,179,180)/t62-,63-,64?,65?,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,96-,97-,98-,99-,100-/m0/s1 |

InChI Key |

OQGZWNZGVYLIFX-XKIQDWPYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC8=CC=CC=C8)[C@@H](C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)[C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)C(C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)C(C)O)N |

Pictograms |

Irritant |

sequence |

CTCFTYKDKECVYYCHLDIIW |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Vasoconstrictor: An In-depth Technical Guide to the Discovery and Initial Characterization of Endothelin-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the late 1980s, the scientific community's understanding of vascular tone regulation was revolutionized by the discovery of a potent endothelium-derived vasoconstrictor peptide, Endothelin-1 (ET-1).[1] This seminal finding spurred a wave of research that quickly led to the identification of a family of related peptides. Among them was Endothelin-3 (ET-3), a structurally and pharmacologically distinct isopeptide. This technical guide provides a comprehensive overview of the discovery and initial characterization of ET-3, detailing the experimental methodologies of the era, presenting key quantitative data, and visualizing the fundamental biological pathways involved.

The Discovery of the Endothelin Family: A Molecular Cloning Approach

Following the initial isolation and sequencing of ET-1 from the supernatant of cultured porcine aortic endothelial cells, researchers hypothesized the existence of related genes.[2] The discovery of ET-3, along with Endothelin-2 (ET-2), was not the result of peptide purification but rather a testament to the power of molecular cloning techniques of the time.

Experimental Protocol: Gene Library Screening and Sequencing

The foundational study by Inoue et al. (1989) utilized a human genomic DNA library to screen for genes related to ET-1.[3] The protocol, representative of late 1980s molecular biology, is outlined below:

-

Probe Design: A synthetic oligonucleotide probe was designed based on the known amino acid sequence of a portion of ET-1.

-

Library Screening: The human genomic DNA library, constructed in a lambda phage vector, was screened by hybridization with the radiolabeled oligonucleotide probe under low stringency conditions. This allowed for the detection of related, but not identical, gene sequences.

-

Plaque Hybridization and Purification: Positive plaques were identified and purified through subsequent rounds of screening.

-

Subcloning and Sequencing: The relevant DNA fragments from the positive phage clones were subcloned into plasmid vectors (e.g., pUC19). The nucleotide sequence of these fragments was then determined using the dideoxynucleotide chain-termination method (Sanger sequencing).[3]

This approach led to the identification of three distinct human genes encoding for three separate, yet homologous, endothelin precursors. These were named Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3).[3] The gene for human ET-3 was localized to chromosome 20.

Initial Characterization of Endothelin-3

The predicted amino acid sequence of mature ET-3 revealed a 21-amino acid peptide with two intramolecular disulfide bonds, a structural hallmark of the endothelin family. Synthetic ET-3 was then produced to investigate its biological activities.

Quantitative Data: Pharmacological Activity of Endothelin Isopeptides

The initial pharmacological characterization of ET-3 involved assessing its vasoconstrictor and pressor effects and comparing them to ET-1 and ET-2. The seminal paper by Inoue et al. (1989) demonstrated that all three isopeptides produced strong vasoconstrictor and pressor responses, but with different quantitative profiles, suggesting the existence of receptor subtypes.[3]

| Peptide | Vasoconstrictor Potency (Porcine Coronary Artery) | Pressor Response (Anesthetized Rat) |

| Endothelin-1 (ET-1) | Most Potent | Strong |

| Endothelin-2 (ET-2) | Similar to ET-1 | Strong |

| Endothelin-3 (ET-3) | Less Potent than ET-1 and ET-2 | Strong |

Table 1: Initial qualitative comparison of the pharmacological activities of human endothelin isopeptides. Data sourced from Inoue et al. (1989).[3]

Subsequent, more detailed studies began to quantify these differences.

| Peptide | Tissue | Assay Type | pEC50 / pD2 Value |

| Endothelin-3 (ET-3) | Mouse Proximal Colon | Longitudinal Contraction | 7.33 ± 0.19 |

| Endothelin-3 (ET-3) | Mouse Distal Colon | Longitudinal Contraction | 7.9 ± 0.25 |

Table 2: Quantitative vasoconstrictor activity of Endothelin-3 in mouse colon. pEC50 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data sourced from a later characterization study.

Experimental Protocol: In Vitro Vasoconstrictor Assay

The vasoconstrictor activity of the newly discovered endothelin peptides was a primary focus of their initial characterization. A common method used was the in vitro organ bath assay with isolated arterial strips.

-

Tissue Preparation: Porcine coronary arteries were excised and immediately placed in ice-cold Krebs-Henseleit solution. The arteries were cleaned of adhering connective tissue, and rings or helical strips were prepared. The endothelium was often removed by gentle rubbing of the intimal surface to study the direct effect on the vascular smooth muscle.

-

Organ Bath Setup: The arterial preparations were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The tissues were connected to isometric force transducers to record changes in tension.

-

Equilibration: The tissues were allowed to equilibrate under a resting tension for a period of 60-90 minutes.

-

Experimental Procedure: After equilibration, cumulative concentration-response curves were generated by adding increasing concentrations of the synthetic endothelin peptides to the organ bath. The resulting contractions were recorded.

Experimental Protocol: In Vivo Pressor Response Assay

To assess the systemic effects of ET-3, its impact on blood pressure was measured in anesthetized animals.

-

Animal Preparation: Rats were anesthetized, and catheters were inserted into a femoral vein for intravenous administration of the peptide and into a carotid artery for continuous blood pressure monitoring.

-

Drug Administration: A bolus injection of a known concentration of synthetic ET-3 was administered intravenously.

-

Data Recording: Arterial blood pressure was recorded continuously before, during, and after the administration of the peptide to measure the pressor response.

Endothelin-3 Signaling Pathways: An Early Perspective

The initial pharmacological studies pointed towards the existence of specific receptors for the endothelin peptides. It was quickly established that these were G-protein coupled receptors (GPCRs). The differential activities of ET-1, ET-2, and ET-3 were instrumental in the early classification of endothelin receptor subtypes into ETA and ETB. The ETB receptor was found to be non-isopeptide-selective, binding ET-1 and ET-3 with similar affinities, while the ETA receptor is selective for ET-1.

The binding of ET-3 to its receptors, primarily the ETB receptor, was understood to initiate a cascade of intracellular events.

Experimental Workflow: From Gene to Function

The discovery and initial characterization of Endothelin-3 followed a logical and systematic workflow, representative of cutting-edge biomedical research in the late 1980s.

Conclusion

The discovery of Endothelin-3, alongside its family members, marked a significant advancement in our understanding of vascular physiology and pathology. The initial characterization, driven by the molecular cloning technologies of the time, revealed a potent vasoactive peptide with a distinct pharmacological profile. This early work laid the foundation for decades of research into the complex roles of the endothelin system in health and disease, leading to the development of targeted therapies for conditions such as pulmonary arterial hypertension. This technical guide serves as a testament to the pioneering research that unveiled this critical signaling molecule and provides a foundational resource for scientists continuing to explore the intricate world of endothelin biology.

References

The Pivotal Role of Endothelin 3 in Neural Crest Development: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

The development of the neural crest, a transient, multipotent population of embryonic cells, is a highly complex and tightly regulated process fundamental to vertebrate embryogenesis. These cells migrate extensively and differentiate into a diverse array of cell types, including neurons and glia of the peripheral nervous system, melanocytes, and craniofacial cartilage and bone. The Endothelin 3 (EDN3) signaling pathway plays an indispensable role in this process, particularly in the specification, proliferation, and migration of melanoblasts and enteric neuron precursors. Dysregulation of this pathway is implicated in several neurocristopathies, most notably Waardenburg syndrome and Hirschsprung disease. This technical guide provides an in-depth analysis of the biological functions of EDN3 in neural crest development, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction

The endothelin signaling system comprises three 21-amino acid peptides (EDN1, EDN2, and EDN3) and two G-protein coupled receptors, Endothelin Receptor Type A (EDNRA) and Endothelin Receptor Type B (EDNRB)[1]. The interaction between EDN3 and its primary receptor, EDNRB, is crucial for the normal development of two major neural crest derivatives: melanocytes, the pigment-producing cells of the skin and hair, and the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract[1][2].

Mutations in the genes encoding EDN3 or EDNRB in both humans and mice lead to developmental defects characterized by pigmentation abnormalities and aganglionic megacolon, the hallmark of Hirschsprung disease[3][4][5]. This underscores the critical and non-redundant role of the EDN3/EDNRB signaling axis in the proper colonization of the skin and gut by neural crest-derived precursors. This document will explore the molecular mechanisms of EDN3 signaling, its cellular effects on neural crest cells, and the experimental approaches used to elucidate its function.

The EDN3/EDNRB Signaling Pathway in Neural Crest Cells

EDN3, secreted by cells in the embryonic environment such as the ectoderm and gut mesenchyme, binds to EDNRB expressed on the surface of migrating neural crest cells[6][7]. This ligand-receptor interaction initiates a cascade of intracellular signaling events that are critical for the survival, proliferation, and directed migration of these cells.

The EDN3/EDNRB signaling pathway is a G-protein coupled receptor pathway that can activate multiple downstream effectors. In neural crest cells, this includes the activation of Protein Kinase C (PKC)[8]. Furthermore, there is significant crosstalk between the EDN3/EDNRB and other signaling pathways crucial for neural crest development, such as the GDNF/RET signaling pathway, which is also essential for ENS development[1][9][10]. Evidence suggests that EDN3/EDNRB signaling can modulate the expression and function of RET, thereby influencing the response of enteric neural crest cells to Glial cell line-derived neurotrophic factor (GDNF)[1][10]. Transcription factors such as SOX10 and ZEB2 are also implicated as downstream effectors or co-regulators of EDNRB expression, further highlighting the complexity of this signaling network[3].

Cellular and Developmental Roles of this compound

The effects of EDN3 on neural crest cells are multifaceted, influencing their proliferation, survival, migration, and differentiation in a context-dependent manner.

Proliferation and Survival

In vitro studies have demonstrated that EDN3 is a potent mitogen for undifferentiated neural crest cells[11][12][13]. Treatment of quail trunk neural crest cell cultures with EDN3 leads to a significant increase in cell number, primarily expanding the population of melanocytic and, to a lesser extent, glial precursors[7][14][15]. This proliferative effect is crucial for ensuring that a sufficient number of precursor cells are available to populate their target tissues, such as the epidermis and the developing gut.

Migration

The role of EDN3 in neural crest cell migration is particularly evident in the development of the enteric nervous system. EDN3 signaling is required for the complete colonization of the gut by enteric neural crest cells[16]. While not appearing to be a classical chemoattractant itself, EDN3 signaling is permissive for migration and may modulate the response of neural crest cells to other guidance cues, such as GDNF[9][16].

Differentiation

EDN3 signaling also plays a complex role in the differentiation of neural crest cells. While initially promoting the proliferation of undifferentiated precursors, prolonged exposure to EDN3 can drive differentiation towards the melanocytic lineage[6]. In the developing gut, EDN3 has been shown to inhibit premature neuronal differentiation, thereby maintaining a pool of proliferating progenitors necessary for the complete formation of the ENS[16].

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from key studies investigating the effects of EDN3 on neural crest cells.

Table 1: Effect of EDN3 on Quail Neural Crest Cell Cloning Efficiency and Progenitor Survival

| Treatment | Cloning Efficiency (%) |

| Control Medium | 24.6 |

| 100 nM EDN3 | 61.1 |

Data adapted from Lahav et al., 1998[15]. This study demonstrates a significant increase in the survival and/or proliferation of clonogenic neural crest precursors in the presence of EDN3.

Table 2: Dose-Dependent Effect of EDN3 on Melanogenesis in Quail Epidermal Cell Cultures

| EDN3 Concentration (nM) | Effect on Melanogenesis |

| 0 | Baseline pigmentation |

| 0.01 | Slight increase |

| 0.1 | Moderate increase |

| 1 | Strong increase |

| 10 | Maximal increase |

| 100 | Maximal increase |

Data synthesized from Dupin et al., 2000[17][18]. This study illustrates a dose-dependent stimulation of melanogenesis by EDN3 in cultures of neural crest cells that have migrated to the epidermis.

Experimental Protocols

The study of EDN3's role in neural crest development relies on a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments.

Quail Neural Crest Explant Culture

This technique allows for the in vitro observation and manipulation of neural crest cell migration and differentiation.

-

Embryo Preparation: Fertile Japanese quail eggs are incubated to the desired developmental stage (e.g., Hamburger-Hamilton stage 9-10). The embryo is dissected from the yolk in a sterile environment and transferred to a dish containing sterile phosphate-buffered saline (PBS).

-

Neural Tube Isolation: The trunk region of the embryo is isolated, and the neural tube is enzymatically (e.g., with dispase) and mechanically separated from the surrounding somites and ectoderm.

-

Explant Culture: The isolated neural tube segment is placed on a fibronectin-coated culture dish. Neural crest cells will emigrate from the dorsal side of the neural tube onto the fibronectin substrate.

-

Experimental Treatment: The culture medium can be supplemented with factors such as EDN3 at various concentrations to assess their effects on cell migration, proliferation, and differentiation.

-

Analysis: Migrating cells can be visualized using phase-contrast microscopy or live-cell imaging. At the end of the culture period, cells can be fixed and processed for immunocytochemistry to identify different cell lineages (e.g., neurons, glia, melanocytes).

Whole-Mount In Situ Hybridization for Edn3 mRNA in Mouse Embryos

This technique is used to visualize the spatial expression pattern of the Edn3 gene in intact mouse embryos.

-

Embryo Collection and Fixation: Mouse embryos at the desired developmental stage (e.g., E9.5-E11.5) are dissected in cold PBS. The yolk sac is removed for genotyping, and the embryos are fixed overnight in 4% paraformaldehyde (PFA) in PBS at 4°C.

-

Dehydration and Rehydration: Embryos are dehydrated through a graded methanol/PBT (PBS with Tween-20) series and can be stored at -20°C. Before hybridization, they are rehydrated through a reverse methanol/PBT series.

-

Proteinase K Treatment: Embryos are permeabilized by a brief treatment with Proteinase K to allow probe penetration. The duration of this step is critical and depends on the embryonic stage.

-

Hybridization: Embryos are pre-hybridized in hybridization buffer at an elevated temperature (e.g., 65-70°C). The digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for Edn3 is then added, and hybridization proceeds overnight.

-

Washing and Antibody Incubation: A series of stringent washes are performed to remove the unbound probe. The embryos are then incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Detection: After further washes, the embryos are incubated in a solution containing NBT/BCIP, a substrate for AP. This results in the formation of a purple precipitate in the cells expressing Edn3 mRNA.

-

Imaging: Embryos are cleared and imaged using a stereomicroscope.

Neurocristopathies Associated with EDN3 Signaling Defects

Defects in the EDN3/EDNRB signaling pathway are directly linked to a group of human genetic disorders known as neurocristopathies.

Waardenburg-Shah Syndrome (WS4): This is a rare autosomal recessive disorder characterized by the combination of Waardenburg syndrome (sensorineural hearing loss and pigmentation defects, such as white forelock and different colored eyes) and Hirschsprung disease (aganglionic megacolon)[3][5][19][20]. Mutations in either EDN3 or EDNRB can cause WS4, highlighting the essential role of this pathway in the development of both melanocytes and the enteric nervous system from the neural crest.

Isolated Hirschsprung Disease: A subset of cases of isolated Hirschsprung disease, without the features of Waardenburg syndrome, are also associated with mutations in the EDN3 and EDNRB genes[4][6]. This suggests that the severity and spectrum of the phenotype can vary depending on the nature of the mutation and genetic background.

Conclusion and Future Directions

This compound signaling is a cornerstone of neural crest development, with profound implications for human health. The EDN3/EDNRB pathway's intricate control over the proliferation, migration, and differentiation of melanocyte and enteric neuron precursors highlights its importance in the formation of diverse tissues and organs. While significant progress has been made in understanding the core components and functions of this pathway, several areas warrant further investigation.

Future research should focus on elucidating the precise downstream targets of EDN3/EDNRB signaling in different neural crest lineages and at various developmental stages. A deeper understanding of the crosstalk between the EDN3/EDNRB pathway and other signaling networks, such as GDNF/RET and WNT signaling, will be crucial for a comprehensive view of neural crest development. From a therapeutic perspective, a more nuanced understanding of this pathway could pave the way for novel strategies to treat neurocristopathies like Hirschsprung disease, potentially through the modulation of EDN3/EDNRB signaling to promote the colonization of the gut by enteric neurons. The continued development and refinement of animal and in vitro models will be instrumental in achieving these goals and translating basic research findings into clinical applications.

References

- 1. Lineage-specific intersection of endothelin and GDNF signaling in enteric nervous system development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differentiation of Mouse Enteric Nervous System Progenitor Cells Is Controlled by this compound and Requires Regulation of Ednrb by SOX10 and ZEB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. An optimized procedure for whole-mount in situ hybridization on mouse embryos and embryoid bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelin-B receptor is expressed by neural crest cells in the avian embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lineage-specific intersection of endothelin and GDNF signaling in enteric nervous system development [elifesciences.org]

- 10. Lineage-specific intersection of endothelin and GDNF signaling in enteric nervous system development [elifesciences.org]

- 11. This compound promotes neural crest cell proliferation and mediates a vast increase in melanocyte number in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lsi.princeton.edu [lsi.princeton.edu]

- 14. This compound selectively promotes survival and proliferation of neural crest-derived glial and melanocytic precursors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound selectively promotes survival and proliferation of neural crest-derived glial and melanocytic precursors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelin-3 regulates neural crest cell proliferation and differentiation in the hindgut enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces the reversion of melanocytes to glia through a neural crest-derived glial-melanocytic progenitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Whole-Mount and Section In Situ Hybridization in Mouse Embryos for Detecting mRNA Expression and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DOT Language | Graphviz [graphviz.org]

An In-depth Technical Guide to the Endothelin 3 Gene (EDN3): Structure and Regulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Endothelin 3 gene (EDN3) encodes a member of the endothelin family, a group of potent vasoactive peptides crucial for a variety of biological processes. The protein product, Endothelin-3, is synthesized as a precursor and proteolytically processed to its active, 21-amino acid form. It functions as a ligand for the endothelin receptor type B (EDNRB), a G-protein coupled receptor. The EDN3-EDNRB signaling pathway is indispensable for the normal development of neural crest-derived cell lineages, particularly melanocytes and enteric neurons.[1][2] Consequently, mutations in the EDN3 gene are associated with congenital disorders such as Waardenburg syndrome (WS) and Hirschsprung disease (HSCR), which involve developmental defects in these cell types.[1][2] This guide provides a comprehensive technical overview of the structure and regulation of the EDN3 gene, intended for professionals in biomedical research and drug development.

I. EDN3 Gene Structure

Genomic Location and Organization

The EDN3 gene is highly conserved across mammals. In humans, it is located on the long (q) arm of chromosome 20, while in mice, its ortholog, Edn3, resides on chromosome 2.[1] The genomic coordinates and overall size are detailed in the table below.

| Feature | Human (Homo sapiens) | Mouse (Mus musculus) |

| Gene Symbol | EDN3 | Edn3 |

| Chromosome | 20[1] | 2[1] |

| Cytogenetic Band | 20q13.32 | 2 H4[1] |

| Genomic Coordinates (GRCh38) | chr20:59,300,415-59,325,992 | Genomic Coordinates (GRCm39) |

| Strand | Forward (+) | Forward (+) |

| Total Gene Size | 25,578 bp | 23,423 bp[3] |

| Number of Exons (Canonical) | 5 | 5[4] |

| Table 1: Genomic Details of Human EDN3 and Mouse Edn3. |

Exon-Intron Structure

The canonical transcript of the human EDN3 gene (ENST00000337938.7) consists of 5 exons. The majority of the gene's length is composed of intronic regions, a common feature in vertebrate genomes. A detailed breakdown of the exon and intron lengths for the canonical transcripts of both human and mouse is provided below.

| Human EDN3 (ENST00000337938.7) | Start (bp) | End (bp) | Length (bp) |

| Exon 1 | 59,300,611 | 59,300,917 | 307 |

| Intron 1 | 59,300,918 | 59,308,034 | 7,117 |

| Exon 2 | 59,308,035 | 59,308,198 | 164 |

| Intron 2 | 59,308,199 | 59,319,306 | 11,108 |

| Exon 3 | 59,319,307 | 59,319,451 | 145 |

| Intron 3 | 59,319,452 | 59,322,482 | 3,031 |

| Exon 4 | 59,322,483 | 59,322,629 | 147 |

| Intron 4 | 59,322,630 | 59,324,249 | 1,620 |

| Exon 5 | 59,324,250 | 59,325,992 | 1,743 |

| Table 2: Exon-Intron Structure of Human EDN3 (Canonical Transcript ENST00000337938.7). Data sourced from Ensembl (GRCh38). |

| Mouse Edn3 (ENSMUST00000028828.9) | Start (bp) | End (bp) | Length (bp) |

| Exon 1 | 174,602,412 | 174,602,684 | 273 |

| Intron 1 | 174,602,685 | 174,608,107 | 5,423 |

| Exon 2 | 174,608,108 | 174,608,271 | 164 |

| Intron 2 | 174,608,272 | 174,619,103 | 10,832 |

| Exon 3 | 174,619,104 | 174,619,248 | 145 |

| Intron 3 | 174,619,249 | 174,622,234 | 2,986 |

| Exon 4 | 174,622,235 | 174,622,381 | 147 |

| Intron 4 | 174,622,382 | 174,623,989 | 1,608 |

| Exon 5 | 174,623,990 | 174,625,835 | 1,846 |

| Table 3: Exon-Intron Structure of Mouse Edn3 (Canonical Transcript ENSMUST00000028828.9). Data sourced from Ensembl (GRCm39). |

Transcript Variants

Alternative splicing of the EDN3 gene results in multiple transcript variants. For the human gene, at least four alternatively spliced transcripts encoding three distinct protein isoforms have been identified.[1] These variants may differ in their coding sequences, leading to isoforms with potentially different C-termini or truncated forms, although the functional significance of each isoform is still under investigation.[5]

II. Regulation of EDN3 Expression

The expression of EDN3 is tightly controlled by a network of transcription factors and signaling pathways, ensuring its proper spatio-temporal activity during development and in adult tissues.

Promoter and Key Transcription Factors

The regulatory regions of the EDN3 gene, including its promoter and potential enhancers, contain binding sites for several key transcription factors.

-

SOX10 : The SRY-Box Transcription Factor 10 is a critical regulator of neural crest development. It directly binds to the regulatory regions of genes involved in melanocyte and enteric neuron development. While direct binding to the EDN3 promoter is an area of active research, SOX10 is known to be essential for the proper function of the EDN3-EDNRB axis, in part by regulating EDNRB expression.[6] Mutations in SOX10 can lead to Waardenburg syndrome, phenocopying defects seen with EDN3 mutations.[7]

-

AP-1 Complex (c-Jun, ATF-2) : The Activator Protein-1 (AP-1) is a dimeric transcription factor complex typically composed of proteins from the Jun and Fos families. Bioinformatic predictions suggest the presence of binding sites for AP-1 components, including c-Jun and Activating Transcription Factor 2 (ATF-2), within the EDN3 promoter. These factors are often involved in cellular responses to stress, growth factors, and cytokines, suggesting a role in modulating EDN3 expression in response to various stimuli.[8][9]

Signaling Pathways Modulating EDN3

EDN3 functions as an extracellular signaling molecule that, upon binding its receptor EDNRB, initiates a cascade of intracellular events.

-

EDN3-EDNRB Signaling : The binding of EDN3 to EDNRB activates heterotrimeric G proteins (primarily Gq/11 and Gi/o). This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which subsequently triggers the Mitogen-Activated Protein Kinase (MAPK) cascade (Raf-1, MEK, ERK). This signaling culminates in the phosphorylation and activation of transcription factors like CREB, ultimately promoting cell proliferation, migration, and differentiation, particularly in neural crest-derived lineages.

-

Interaction with cAMP-PKA Pathway : Recent studies suggest that EDN3 signaling can also modulate other pathways. For instance, in hen granulosa cells, overexpression of EDN3 was found to inhibit the expression of the Luteinizing Hormone Receptor (LHCGR) and downregulate the cAMP-PKA signaling pathway. This indicates a potential antagonistic or modulatory relationship between EDN3 signaling and cAMP-dependent processes in specific cellular contexts.

III. Experimental Protocols for Studying EDN3

Investigating the structure and regulation of the EDN3 gene requires a combination of molecular biology techniques. Below are representative protocols for key experimental approaches.

Protocol 1: Analysis of EDN3 Promoter Activity using Luciferase Reporter Assay

This assay quantitatively measures the ability of a putative promoter or enhancer sequence to drive gene expression.

Methodology:

-

Plasmid Construction : Clone the putative EDN3 promoter region upstream of a firefly luciferase reporter gene in a suitable vector (e.g., pGL3-Basic). Create deletions or site-directed mutations of predicted transcription factor binding sites (e.g., for SOX10, AP-1) to map functional elements.

-

Cell Culture and Transfection : Culture a relevant cell line (e.g., melanoma cells for melanocyte studies, or a neural crest cell line). Co-transfect cells with the EDN3-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Co-expression (Optional) : To test the effect of a specific transcription factor, co-transfect an expression vector for that factor (e.g., a SOX10 expression plasmid) along with the reporter construct.

-

Cell Lysis and Assay : After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the activity of the EDN3 promoter construct to that of a promoterless control vector and to mutated versions to identify key regulatory regions.

Protocol 2: Identification of Transcription Factor Binding using Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine whether a specific protein (e.g., a transcription factor) binds to a specific genomic region (e.g., the EDN3 promoter) in living cells.

Methodology:

-

Cell Fixation : Treat cultured cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing : Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP) : Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-SOX10). Use a non-specific antibody (e.g., IgG) as a negative control.

-

Immune Complex Capture : Add protein A/G-conjugated beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking : Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification : Purify the DNA from the immunoprecipitated samples.

-

Analysis (ChIP-qPCR) : Use quantitative PCR (qPCR) with primers designed to amplify the putative binding region in the EDN3 promoter. An enrichment of the target sequence in the specific antibody IP sample compared to the IgG control indicates binding.

Conclusion

The EDN3 gene is a vital component of developmental biology, with a well-defined role in the formation of the enteric nervous system and melanocytes. Its genomic structure is conserved, and its expression is governed by a complex interplay of transcription factors like SOX10 and AP-1, and modulated by intricate signaling pathways. Understanding the precise mechanisms of EDN3 regulation is critical for elucidating the pathogenesis of associated congenital disorders and may offer novel avenues for therapeutic intervention in diseases involving neural crest-derived cells. The experimental approaches outlined here provide a framework for further dissecting the nuanced control of this essential gene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EDN3 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. useast.ensembl.org [useast.ensembl.org]

- 4. Edn3 this compound [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. EDN3 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Edn3 this compound [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. SOX10 SRY-box transcription factor 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Mutual regulation of c-Jun and ATF2 by transcriptional activation and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of promoters bound by c-Jun/ATF2 during rapid large-scale gene activation following genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological functions of Endothelin 3 peptide

An In-depth Technical Guide to the Physiological Functions of Endothelin-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-3 (ET-3) is a 21-amino acid vasoactive peptide, a member of the endothelin family that also includes Endothelin-1 (ET-1) and Endothelin-2 (ET-2).[1][2] While initially identified for its role in regulating vascular tone, the physiological functions of ET-3 are extensive and distinct, primarily centered on the development of neural crest-derived cell lineages.[3][4] This peptide exerts its effects by binding to the G protein-coupled endothelin receptor type B (EDNRB).[3][5] The ET-3/EDNRB signaling pathway is indispensable for the normal development of melanocytes and the enteric nervous system (ENS).[3][6] Consequently, mutations in either the EDN3 gene or its receptor, EDNRB, are linked to congenital disorders such as Waardenburg syndrome (WS) and Hirschsprung disease (HSCR).[3][7] Beyond its developmental roles, ET-3 is implicated in cardiovascular and renal physiology, preadipocyte growth, and tumorigenesis.[8][9][10][11] This technical guide provides a comprehensive overview of the core physiological functions of ET-3, its signaling mechanisms, quantitative physiological data, and detailed experimental protocols relevant to its study.

Biosynthesis and Structure

Endothelins are produced as inactive precursors called preproendothelins.[12] The EDN3 gene encodes for preproendothelin-3, which is proteolytically cleaved by furin-like proprotein convertases to yield an inactive intermediate known as Big ET-3.[12][13] The final, biologically active 21-amino acid ET-3 peptide is formed when Big ET-3 is cleaved by endothelin-converting enzymes (ECEs), which are membrane-bound metalloproteases.[12] The mature peptide features two crucial disulfide bridges that are essential for its biological activity.[2] ET-3 is expressed in various tissues, including brain neurons, intestinal epithelial cells, and renal tubular epithelial cells.[14]

Receptors and Signaling Pathways

The biological effects of ET-3 are mediated through two G protein-coupled receptors (GPCRs), the endothelin A receptor (ETAR) and the endothelin B receptor (ETBR).[14] While the ETAR shows high affinity for ET-1 and ET-2 but a significantly lower affinity for ET-3, the ETBR binds all three endothelin isopeptides with equally high affinity.[12][14][15] Therefore, the majority of ET-3's physiological functions are attributed to its interaction with the ETBR.[3]

Upon binding of ET-3 to the ETBR, the receptor couples to several heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades.[5][12]

-

Gαq/11 Pathway: This is a primary pathway for ET-3 signaling. Activation of Gαq/11 stimulates phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[16] The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including cell proliferation and vasoconstriction.[16]

-

MAPK Pathway: The ET-3/EDNRB interaction can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, which is crucial for regulating cell growth, proliferation, and differentiation.[3][11]

-

Other Pathways: In specific cell types, ET-3 has been shown to stimulate JAK2/STAT3 and JNK/c-JUN pathways, for instance, in the regulation of preadipocyte growth.[8]

Core Physiological Functions

Development of Neural Crest-Derived Lineages

The most critical role of ET-3 is in the development of neural crest cells (NCCs), a transient, multipotent embryonic cell population that gives rise to diverse cell types.[6][17] The ET-3/EDNRB signaling axis is essential for the proper migration, proliferation, survival, and differentiation of two major NCC derivatives: melanocytes and enteric neurons.[3][17][18]

-

Melanocyte Development: ET-3 acts as a potent mitogen and survival factor for melanocyte precursors (melanoblasts).[18][19][20] It promotes the expansion of the progenitor pool and stimulates their differentiation into mature, pigmented melanocytes.[21] Disruption of this pathway results in a lack of melanocytes in specific areas, leading to the pigmentary defects (patches of white skin and hair) characteristic of Waardenburg syndrome.[4][18]

-

Enteric Nervous System (ENS) Development: ET-3 signaling is crucial for the colonization of the embryonic gut by NCCs, which form the enteric nervous system—the intrinsic nervous system of the gastrointestinal tract.[6][17] It influences the proliferation and differentiation of enteric crest cells and may also modulate their migration in response to other factors like Glial-Derived Neurotrophic Factor (GDNF).[17][22] Failure of this process leads to an absence of ganglia in the distal colon, a condition known as aganglionic megacolon or Hirschsprung disease (HSCR), which causes severe constipation and intestinal obstruction.[4][17][23] The combination of pigmentary abnormalities and HSCR is known as Shah-Waardenburg syndrome, often caused by homozygous mutations in the EDN3 or EDNRB genes.[7]

Cardiovascular and Renal Function

ET-3 contributes to the regulation of vascular tone and blood pressure, though its effects are complex and can be biphasic.[9]

-

Blood Pressure Regulation: Intravenous administration of ET-3 in rats typically elicits a transient, dose-dependent hypotensive phase, followed by a more sustained pressor (hypertensive) effect.[9][10] The initial vasodilation is thought to be mediated by ETB receptors on endothelial cells, stimulating the release of nitric oxide (NO) and prostacyclin.[24] The subsequent vasoconstriction is mediated by ETB receptors on vascular smooth muscle cells.[25]

-

Renal Effects: The peptide has dose-dependent effects on kidney function. At low infusion rates, ET-3 can be natriuretic, increasing sodium excretion without altering the glomerular filtration rate (GFR).[10] However, at higher doses, it causes potent renal vasoconstriction, leading to a marked decrease in GFR, urine flow, and potassium excretion.[10]

Other Functions

-

Adipose Tissue: Studies using 3T3-L1 preadipocytes have shown that ET-3 can stimulate their growth and proliferation, suggesting a potential role in mediating fat cell activity.[8]

-

Tumorigenesis: The ET-3/EDNRB axis has been implicated in certain cancers. It acts as a survival pathway for glioblastoma stem cells and is upregulated in metastatic melanoma, where it may form an abnormal autocrine stimulation loop.[11][15]

Quantitative Data Summary

Quantitative data on ET-3's binding affinities and physiological effects are crucial for experimental design and drug development.

Table 1: Endothelin Receptor Binding Affinities

| Ligand | Receptor | Preparation | Kd / Ki Value | Source |

| Endothelin-3 | Bovine ETAR (recombinant) | CHO Cells | 70 - 250 pM | [26] |

| Endothelin-3 | Human ETBR | - | Equal affinity to ET-1 | [14][15] |

| Endothelin-3 | Human ETAR | - | 1,000-2,000 fold lower than ET-1 | [15] |

| ([125I]Y13)ET-3 | Bovine ETAR (recombinant) | CHO Cells | 130 pM | [26] |

| BQ-123 (ETA Antagonist) | Bovine ETAR (recombinant) | CHO Cells | 2 nM (vs. [125I]Y13ET-3) | [26] |

Table 2: In Vivo Physiological Effects of ET-3 Infusion in Anesthetized Rats

| Infusion Rate (ng/kg/min) | Change in Mean Arterial Pressure (mmHg) | Change in Cardiac Output (mL/min) | Change in Sodium Excretion (µEq/min) | Change in GFR | Source |

| 40 | ↑ (Increase) | No significant change | ↑ 0.14 ± 0.08 | No significant change | [10] |

| 170 | ↑ (Increase) | ↓ (Significant Decrease) | Not specified | ↓ (Marked Decrease) | [10] |

| 340 | ↑ (Increase) | ↓ (Significant Decrease) | Not specified | ↓ (Marked Decrease) | [10] |

| Data derived from studies on Inactin-anesthetized rats. GFR = Glomerular Filtration Rate. |

Key Experimental Protocols

Protocol: Embryonic Gut Organ Culture for ENS Development Studies

This protocol is adapted from methodologies used to study the effects of ET-3 on the colonization of the gut by neural crest cells.[27] It allows for the observation of NCC migration and differentiation in a controlled ex vivo environment.

Detailed Steps:

-

Gut Dissection: Euthanize timed-pregnant mice at the desired embryonic day (e.g., E11.5). Dissect embryos in ice-cold sterile PBS. Under a dissecting microscope, carefully remove the entire gastrointestinal tract from the esophagus to the hindgut.

-

Culture Preparation: Place a sterile 0.4 µm pore size filter (e.g., Millicell-CM insert) into a 35 mm culture dish containing 1.5 mL of culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

Explant Plating: Carefully transfer the dissected gut onto the surface of the filter. Ensure it is oriented correctly and lies flat at the interface between the air and the liquid medium.

-

Treatment Application: Add ET-3, a specific EDNRB antagonist (like BQ788), or vehicle control directly to the culture medium at the desired final concentrations.[27]

-

Incubation: Culture the explants for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Analysis:

-

Immunohistochemistry: Fix the gut explants (e.g., in 4% paraformaldehyde), and perform whole-mount immunostaining using a pan-neuronal marker (e.g., PGP9.5 or TuJ1) to visualize the enteric neurons and determine the extent of gut colonization.[27]

-

Microscopy: Image the stained gut using fluorescence or confocal microscopy. The "wavefront" of NCC migration can be measured from a fixed anatomical landmark (e.g., the cecum).

-

Gene Expression: Alternatively, tissue can be harvested for RNA extraction to quantify the expression of relevant genes (EDN3, EDNRB, neuronal differentiation markers) via RT-PCR.[28]

-

Protocol: Competitive Receptor Binding Assay

This assay quantifies the affinity of ET-3 or test compounds for endothelin receptors.

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human EDNRB) in a cold buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 5 µg protein/well), a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1 or [125I]ET-3), and varying concentrations of the unlabeled competitor (ET-3 or a test drug).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). The filters will trap the membranes with the bound ligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Cell Proliferation (BrdU Incorporation) Assay

This method measures DNA synthesis as an indicator of cell proliferation, as influenced by ET-3.[8]

-

Cell Seeding: Seed cells of interest (e.g., melanoblasts, 3T3-L1 preadipocytes) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Serum Starvation: To synchronize the cell cycle, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.

-

Treatment: Replace the starvation medium with a low-serum medium containing various concentrations of ET-3 or controls.

-

BrdU Labeling: 2-4 hours before the end of the treatment period (typically 24-48 hours), add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog, to the culture medium. BrdU will be incorporated into the DNA of proliferating cells.

-

Detection: At the end of the incubation, fix the cells, permeabilize the membranes, and denature the DNA. Add a peroxidase-conjugated anti-BrdU antibody that will bind to the incorporated BrdU.

-

Quantification: Add a peroxidase substrate (e.g., TMB). The resulting colorimetric reaction is proportional to the amount of incorporated BrdU. Measure the absorbance using a microplate reader. The signal intensity directly correlates with the level of cell proliferation.

Conclusion and Future Directions

Endothelin-3 is a pleiotropic peptide whose physiological significance extends far beyond its initial characterization as a vasoconstrictor. Its indispensable role in the development of the enteric nervous system and melanocytes has made the ET-3/EDNRB signaling pathway a focal point for understanding and potentially treating neurocristopathies like Hirschsprung disease and Waardenburg syndrome. Furthermore, its complex involvement in cardiovascular homeostasis, renal function, and tumorigenesis presents opportunities for therapeutic intervention. For drug development professionals, targeting the ETB receptor requires a nuanced approach, considering its opposing roles in vasoconstriction and vasodilation and its critical functions during embryonic development. Future research will likely focus on elucidating the cell-type-specific downstream effectors of ET-3 signaling and exploring the therapeutic potential of biased agonists or antagonists that can selectively modulate pathological responses while sparing essential physiological functions.

References

- 1. genecards.org [genecards.org]

- 2. ibl-america.com [ibl-america.com]

- 3. Endothelin 3 - Wikipedia [en.wikipedia.org]

- 4. EDN3 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Endothelin receptor type B - Wikipedia [en.wikipedia.org]

- 6. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutation of the endothelin-3 gene in the Waardenburg-Hirschsprung disease (Shah-Waardenburg syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the Molecular Mechanisms by Which Endothelin-3 Stimulates Preadipocyte Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of the effect of endothelin-3 on blood pressure by atrial natriuretic peptide in conscious spontaneously hypertensive (SHR) and normotensive (WKY) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardio-renal effects of endothelin-3 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EDN3 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endothelin-3 regulates neural crest cell proliferation and differentiation in the hindgut enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. This compound selectively promotes survival and proliferation of neural crest-derived glial and melanocytic precursors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.biologists.com [journals.biologists.com]

- 22. Lineage-specific intersection of endothelin and GDNF signaling in enteric nervous system development [elifesciences.org]

- 23. Endothelin-3 gene mutations in isolated and syndromic Hirschsprung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. Regulation of Blood Pressure and Salt Homeostasis by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. High affinity interaction of endothelin-3 with recombinant ETA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Time-dependent effects of endothelin-3 on enteric nervous system development in an organ culture model of Hirschsprung's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Altered endothelin-3 and endothelin-B receptor mRNA expression in Hirschsprung's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Endothelin 3 and its Association with Hirschsprung's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirschsprung's disease (HSCR), a congenital disorder characterized by the absence of ganglion cells in the distal colon, results in a functional intestinal obstruction. The development of the enteric nervous system (ENS) is a complex process involving the migration, proliferation, and differentiation of enteric neural crest cells (ENCCs). The Endothelin 3 (EDN3) signaling pathway plays a critical, albeit complex, role in this process. This technical guide provides an in-depth overview of the association between EDN3 and Hirschsprung's disease, focusing on the genetic and molecular mechanisms, quantitative data on mutation frequencies, detailed experimental protocols for studying the pathway, and a review of relevant animal models. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of Hirschsprung's disease and the development of novel therapeutic strategies.

Introduction to this compound and its Receptor in ENS Development

This compound is a 21-amino acid peptide that belongs to the endothelin family of vasoactive peptides. It is encoded by the EDN3 gene, located on human chromosome 20q13.32.[1] EDN3 exerts its biological effects by binding to the Endothelin B receptor (EDNRB), a G-protein coupled receptor (GPCR) encoded by the EDNRB gene on chromosome 13q22.[2][3]

The EDN3/EDNRB signaling pathway is essential for the normal development of two neural crest-derived cell lineages: melanocytes and enteric neurons.[4] During embryogenesis, ENCCs migrate from the vagal and sacral neural crest to colonize the entire length of the gastrointestinal tract, giving rise to the neurons and glia of the ENS.[5] Disruption of this intricate process can lead to aganglionosis, the hallmark of Hirschsprung's disease.[5]

Mutations in both EDN3 and EDNRB have been identified in patients with Hirschsprung's disease, often in association with Waardenburg syndrome type IV (also known as Waardenburg-Shah syndrome), which is characterized by the combination of HSCR with pigmentation abnormalities (such as piebaldism) and sensorineural deafness.[6][7][8] This syndromic presentation underscores the shared developmental origin of enteric neurons and melanocytes from the neural crest.

The EDN3/EDNRB Signaling Pathway in Enteric Neural Crest Cells

The binding of EDN3 to its receptor, EDNRB, on the surface of ENCCs initiates a cascade of intracellular signaling events that are crucial for their survival, proliferation, and migration. While the complete downstream pathway is still under investigation, several key components have been identified.

Upon ligand binding, EDNRB, as a G-protein coupled receptor, can activate various heterotrimeric G-protein families, including Gαq/11, Gαi/o, Gαs, and Gα12/13.[9] This can lead to the activation of multiple downstream effectors:

-

Phospholipase C (PLC) Activation: Activation of the Gαq/11 pathway leads to the stimulation of Phospholipase C (PLC).[10][11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[13][14]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, influencing cellular processes like proliferation and differentiation.[12]

-

Modulation of Cyclic AMP (cAMP) Levels: EDNRB can also couple to Gαs and Gαi/o, which respectively stimulate or inhibit the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels.[9] cAMP is another important second messenger that can influence cell migration and differentiation.

The EDN3/EDNRB signaling pathway does not operate in isolation. It interacts with other critical pathways involved in ENS development, most notably the RET signaling pathway. The RET proto-oncogene, a receptor tyrosine kinase, and its ligand, Glial Cell Line-Derived Neurotrophic Factor (GDNF), are major players in HSCR pathogenesis.[6][15] Evidence suggests a complex interplay and cross-regulation between the EDN3/EDNRB and RET pathways in controlling ENCC fate.[6][16]

Furthermore, the expression of EDNRB is transcriptionally regulated by key transcription factors involved in neural crest development, including SOX10 and GATA2, highlighting a complex gene regulatory network that governs ENS formation.[6]

Quantitative Data on EDN3 Mutations in Hirschsprung's Disease

Mutations in EDN3 and EDNRB are considered a less frequent cause of isolated Hirschsprung's disease compared to mutations in the RET proto-oncogene. However, they are a major cause of the syndromic form, Waardenburg-Shah syndrome. The inheritance pattern can be complex, with evidence for both recessive and dominant inheritance with incomplete penetrance.[17][18]

| Gene | Patient Cohort | Mutation Frequency | Phenotype | Reference |

| EDN3 | Sporadic Short-Segment HSCR (Chinese) | 1/13 (7.7%) | Isolated HSCR | [19] |

| EDN3 | Waardenburg-Shah Syndrome | Homozygous mutations are a major cause | Syndromic HSCR | [7][20] |

| EDNRB | All HSCR cases | 5-10% | Isolated and Syndromic HSCR | [19] |

| EDNRB | Sporadic Short-Segment HSCR (Chinese) | 2/13 (15.4%) | Isolated HSCR | [19] |

Note: Mutation frequencies can vary significantly between different populations and patient cohorts (e.g., sporadic vs. familial cases, length of the aganglionic segment). The data presented here are illustrative and highlight the contribution of the EDN3/EDNRB pathway to HSCR.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of EDN3 in Hirschsprung's disease.

Genetic Screening for EDN3 Mutations

PCR-SSCP is a widely used method for screening for unknown mutations in a gene of interest. It is based on the principle that the electrophoretic mobility of a single-stranded DNA molecule depends on its sequence-dependent secondary structure.

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or tissue samples from HSCR patients and controls.

-

PCR Amplification: Exons and flanking intronic regions of the EDN3 gene are amplified by PCR using specific primers.

-

Denaturation and Renaturation: The PCR products are denatured by heating and then rapidly cooled to allow the single strands to form sequence-specific conformations.

-

Gel Electrophoresis: The samples are run on a non-denaturing polyacrylamide gel. DNA strands with different sequences (and thus different conformations) will migrate at different rates, resulting in a band shift compared to the wild-type control.

-

Sequencing: Samples showing aberrant migration patterns on the SSCP gel are then subjected to Sanger sequencing to identify the specific mutation.

DHPLC is another sensitive method for detecting sequence variations. It relies on the differential retention of homoduplex and heteroduplex DNA fragments on a column matrix under partially denaturing conditions.

-

PCR Amplification: Similar to PCR-SSCP, the target regions of the EDN3 gene are amplified.

-

Heteroduplex Formation: PCR products from a patient and a wild-type control are mixed, denatured, and allowed to reanneal, forming both homoduplexes and heteroduplexes if a mutation is present.

-

Chromatography: The DNA mixture is injected into a DHPLC column. The temperature is set to a point where heteroduplexes, being less stable, partially melt and are eluted from the column earlier than the more stable homoduplexes.

-

Analysis: The elution profile is monitored by UV absorbance. The presence of additional peaks or a change in the peak shape compared to the control indicates a sequence variation.

-

Sequencing: Samples with abnormal elution profiles are sequenced to identify the mutation.

In Situ Hybridization for EDN3 and EDNRB mRNA Localization

In situ hybridization is used to visualize the spatial expression pattern of EDN3 and EDNRB mRNA in embryonic gut tissue, providing insights into which cells are producing the ligand and which are expressing the receptor.

-

Tissue Preparation: Embryonic gut tissues are dissected and fixed, typically in 4% paraformaldehyde. Tissues can be processed for either whole-mount in situ hybridization or sectioned after embedding in paraffin (B1166041) or cryo-embedding.

-

Probe Synthesis: Labeled antisense RNA probes complementary to the EDN3 or EDNRB mRNA are synthesized by in vitro transcription. A sense probe is used as a negative control. Probes are often labeled with digoxigenin (B1670575) (DIG).

-

Hybridization: The tissue is permeabilized and incubated with the labeled probe, allowing the probe to hybridize to its target mRNA.

-

Washing: Stringent washes are performed to remove any non-specifically bound probe.

-

Detection: The hybridized probe is detected using an antibody against the label (e.g., anti-DIG antibody) that is conjugated to an enzyme (e.g., alkaline phosphatase). The enzyme then converts a chromogenic substrate into a colored precipitate, revealing the location of the mRNA.

-

Imaging: The tissue is imaged using a microscope to visualize the gene expression pattern.

Immunohistochemistry for Enteric Neuron Visualization

Immunohistochemistry is used to identify and visualize enteric neurons in gut preparations, allowing for the assessment of the extent of aganglionosis.

-

Tissue Preparation: Whole-mount preparations of the gut wall layers (longitudinal muscle with myenteric plexus and submucosa with submucosal plexus) or paraffin-embedded sections are prepared.

-

Antibody Incubation: The tissue is incubated with primary antibodies that specifically recognize neuronal markers, such as Neuron-specific enolase (NSE), Protein gene product 9.5 (PGP9.5), or HuC/D.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is then applied. The label can be a fluorescent molecule (for immunofluorescence) or an enzyme (for chromogenic detection).

-

Imaging: The stained tissue is visualized using fluorescence or light microscopy to assess the presence, absence, and morphology of enteric ganglia.

Primary Culture of Enteric Neural Crest Cells

Primary cultures of ENCCs provide an in vitro system to study their behavior and response to various stimuli, including EDN3.

-

Tissue Dissection: The gut is dissected from embryos (e.g., mouse E12.5-E14.5).

-

Cell Isolation: The gut tissue is enzymatically and mechanically dissociated to release single cells.

-

Cell Culture: The cells are plated on coated culture dishes in a specialized medium that supports the survival and proliferation of ENCCs.

-

Functional Assays: These primary cultures can be used for various assays, such as proliferation assays (e.g., BrdU incorporation), migration assays (e.g., transwell assay), and differentiation assays (by assessing the expression of neuronal and glial markers after treatment with differentiation-inducing factors).

Animal Models of EDN3-Related Hirschsprung's Disease

Animal models, particularly in mice, have been instrumental in elucidating the role of the EDN3/EDNRB pathway in ENS development and HSCR.

-

Lethal spotted (ls/ls) mouse: This naturally occurring mouse mutant carries a loss-of-function mutation in the Edn3 gene. Homozygous ls/ls mice exhibit a phenotype that closely resembles Waardenburg-Shah syndrome, with a white coat color (due to a lack of melanocytes) and aganglionic megacolon.

-

Piebald-lethal (sl/sl) mouse: This mutant harbors a deletion in the Ednrb gene. Similar to the ls/ls mouse, homozygous sl/sl mice display aganglionosis and coat color defects.

-

Conditional Knockout Models: Cre-LoxP technology has been used to create tissue-specific knockouts of Ednrb in neural crest cells, confirming that EDNRB function is required intrinsically within this cell lineage for normal ENS development.

-

CRISPR-Cas9 Generated Models: The CRISPR-Cas9 genome editing technology allows for the creation of specific mutations in the Edn3 or Ednrb genes in mice or other model organisms, enabling the study of the functional consequences of specific patient-identified mutations.

These animal models are invaluable tools for investigating the cellular and molecular mechanisms underlying HSCR, for studying the interaction of the EDN3/EDNRB pathway with other genetic and environmental factors, and for testing potential therapeutic interventions.

Conclusion and Future Directions

The this compound signaling pathway is a key regulator of enteric neural crest cell development, and its disruption is a known cause of Hirschsprung's disease, particularly in its syndromic form. While significant progress has been made in understanding the genetic and molecular basis of EDN3-related HSCR, several areas warrant further investigation.

Future research should focus on:

-

Comprehensive Genetic Studies: Larger, multi-ethnic cohort studies are needed to more accurately determine the prevalence and penetrance of EDN3 mutations in both isolated and syndromic HSCR.

-

Elucidating Downstream Signaling: Further dissection of the intracellular signaling cascades downstream of EDNRB activation in ENCCs will provide a more complete picture of how this pathway regulates cell behavior.

-

Therapeutic Development: A deeper understanding of the EDN3/EDNRB pathway may open avenues for the development of novel therapeutic strategies for HSCR, potentially including targeted therapies to promote ENCC migration and survival in affected individuals.

-

Gene-Environment Interactions: Investigating how environmental factors may interact with genetic predispositions in the EDN3/EDNRB pathway to modulate the risk and severity of HSCR is an important area for future research.

This technical guide provides a solid foundation for researchers and clinicians working on Hirschsprung's disease. By continuing to unravel the complexities of the this compound signaling pathway, we can move closer to improved diagnostics, prognostics, and ultimately, more effective treatments for this challenging congenital disorder.

References

- 1. Mouse models of Hirschsprung Disease and other developmental disorders of the Enteric Nervous System: Old and new players - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RNA in situ hybridization [protocols.io]

- 4. Denaturing High-Performance Liquid Chromatography for Mutation Detection and Genotyping | Springer Nature Experiments [experiments.springernature.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Optimization of protocols for immunohistochemical assessment of enteric nervous system in formalin fixed human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Time-dependent effects of endothelin-3 on enteric nervous system development in an organ culture model of Hirschsprung's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DERIVING HUMAN ENS LINEAGES FOR CELL THERAPY AND DRUG DISCOVERY IN HIRSCHSPRUNG'S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fabricgenomics.com [fabricgenomics.com]

- 12. youtube.com [youtube.com]

- 13. cucurbitbreeding.wordpress.ncsu.edu [cucurbitbreeding.wordpress.ncsu.edu]

- 14. Recommendations for application of the functional evidence PS3/BS3 criterion using the ACMG/AMP sequence variant interpretation framework - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Denaturing HPLC for Mutation Screening | Springer Nature Experiments [experiments.springernature.com]

- 16. Single-strand conformation polymorphism (SSCP) for the analysis of genetic variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The gut brain in a dish: Murine primary enteric nervous system cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PCR-SSCP: a method for the molecular analysis of genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mouse Enteric Neuronal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Establishment and identification of an animal model of Hirschsprung disease in suckling mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Endothelin 3 in Waardenburg Syndrome Pathogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Waardenburg syndrome (WS) is a group of neurocristopathies characterized by sensorineural hearing loss and pigmentation defects. Type 4 Waardenburg syndrome (WS4), or Shah-Waardenburg syndrome, is distinguished by the additional presence of Hirschsprung disease (aganglionic megacolon). A key molecular player in the pathogenesis of WS4 is Endothelin 3 (EDN3), a signaling peptide crucial for the development of neural crest-derived cells. This guide provides a comprehensive technical overview of the role of EDN3 in WS, detailing the underlying molecular mechanisms, genetic mutations, experimental models, and potential therapeutic avenues.

The this compound Signaling Pathway in Neural Crest Development

The development of several neural crest-derived lineages, including melanocytes and enteric neurons, is critically dependent on the proper functioning of the EDN3 signaling pathway.[1][2][3] EDN3, a 21-amino acid peptide, acts as a ligand for the Endothelin Receptor Type B (EDNRB), a G-protein coupled receptor.[4] The interaction between EDN3 and EDNRB is essential for the normal development of these cell types.[2][4][5]

The signaling cascade is initiated when EDN3 binds to EDNRB on the surface of neural crest cells. This binding event triggers a conformational change in the receptor, leading to the activation of downstream intracellular signaling pathways. These pathways are crucial for regulating the migration, proliferation, differentiation, and survival of melanoblasts and enteric neuroblasts.[6][7][8]

Caption: The EDN3/EDNRB signaling cascade in neural crest cells.

Genetic Landscape of EDN3 in Waardenburg Syndrome

Mutations in the EDN3 gene are a known cause of Waardenburg syndrome type 4B.[9] These mutations are typically loss-of-function and can be inherited in an autosomal recessive or, less commonly, an autosomal dominant manner.[10][11] The clinical presentation can be variable even within families carrying the same mutation.[12]

Table 1: Quantitative Data on EDN3 Mutations in Waardenburg Syndrome

| Aspect | Quantitative Data | Reference |

| Associated WS Type | Primarily Type 4 (Shah-Waardenburg syndrome) | [9][12] |

| Inheritance Patterns | Autosomal recessive and autosomal dominant | [10][11] |

| Prevalence in WS4 | Mutations in EDN3, EDNRB, and SOX10 are the predominant causes of WS4. | [13] |

| Allelic Disorders | Mutations in EDN3 can also be associated with isolated Hirschsprung disease. | [10] |

Experimental Protocols for Investigating EDN3 Function

The elucidation of the role of EDN3 in WS pathogenesis has been heavily reliant on both in vitro and in vivo experimental models.

In Vivo Murine Models

Mouse models have been instrumental in understanding the consequences of disrupted EDN3 signaling.[14][15][16] The "lethal spotting" (ls) mouse, which carries a spontaneous mutation in the Edn3 gene, phenocopies the key features of WS4, including coat color spotting and aganglionic megacolon.[5]

Experimental Protocol: Phenotypic Analysis of Edn3 Mutant Mice

-

Breeding and Genotyping:

-

Set up timed pregnancies between heterozygous carriers of the Edn3 mutation.

-

Collect tail biopsies from pups at postnatal day 10 for genomic DNA extraction.

-

Perform PCR amplification of the Edn3 gene followed by Sanger sequencing to identify wild-type, heterozygous, and homozygous mutant animals.

-

-

Analysis of Pigmentation Defects:

-

Visually inspect the coat color of pups at weaning (postnatal day 21).

-

Quantify the percentage of white spotting on the dorsal and ventral surfaces using image analysis software (e.g., ImageJ).

-

-

Assessment of Auditory Function:

-

Perform Auditory Brainstem Response (ABR) testing on adult mice (8-12 weeks of age).

-

Present auditory stimuli (clicks and tone bursts at various frequencies) and record the electrical activity of the auditory pathway via subdermal electrodes.

-

Determine the hearing threshold, defined as the lowest stimulus intensity that elicits a discernible ABR waveform.

-

-

Evaluation of Aganglionic Megacolon:

-

Monitor mice daily for signs of abdominal distension and constipation.

-

At necropsy, dissect the gastrointestinal tract and examine the colon for the presence of a narrowed, aganglionic segment and a dilated proximal megacolon.

-

Perform whole-mount acetylcholinesterase (AChE) staining on segments of the distal colon to visualize the myenteric plexus and confirm the absence of ganglia in the affected region.

-

Caption: Experimental workflow for the analysis of Edn3 mutant mouse models.

In Vitro Neural Crest Cell Culture

Primary cultures of neural crest cells provide a powerful system to dissect the cellular and molecular effects of EDN3.

Experimental Protocol: Neural Crest Cell Migration Assay

-

Neural Tube Explantation:

-

Isolate neural tubes from avian (e.g., quail) embryos at the appropriate developmental stage (Hamburger-Hamilton stage 10-12).

-

Culture the neural tube explants on a fibronectin-coated substrate in a defined neural crest medium.

-

-

Treatment with EDN3:

-

Allow neural crest cells to emigrate from the neural tube for 24 hours.

-

Treat the cultures with varying concentrations of recombinant EDN3 or a vehicle control.

-

-

Time-Lapse Microscopy:

-

Place the culture dish on the stage of an inverted microscope equipped with a live-cell imaging chamber.

-

Acquire phase-contrast images every 10 minutes for a period of 12-24 hours.

-

-

Analysis of Cell Migration:

-

Use cell tracking software (e.g., the MTrackJ plugin for ImageJ) to manually or automatically track the movement of individual neural crest cells.

-

Calculate migration parameters such as cell speed, persistence, and displacement.

-

Pathogenesis and Clinical Manifestations

The failure of EDN3 signaling leads to the clinical hallmarks of WS4.

-

Pigmentation Abnormalities: Defective proliferation and migration of melanoblasts result in the absence of melanocytes in the skin, hair, and the stria vascularis of the inner ear. This manifests as patches of white skin and hair (leukoderma and poliosis), heterochromia iridis, and congenital sensorineural hearing loss.[17]

-

Hirschsprung Disease: The inability of enteric neuroblasts to colonize the distal gastrointestinal tract leads to an aganglionic segment of the colon. The absence of enteric ganglia impairs peristalsis, resulting in a functional bowel obstruction and the development of a megacolon.[17]

Future Directions and Therapeutic Opportunities

The detailed understanding of the EDN3 pathway provides a foundation for the development of novel therapeutic strategies.

-